![molecular formula C20H23FN2O3 B3571751 [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE](/img/structure/B3571751.png)
[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
Overview
Description
4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound with the molecular formula C20H23FN2O3 It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 4-fluorophenylmethanone group
Preparation Methods
The synthesis of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 3,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to form the 3,4-dimethoxybenzyl-substituted piperazine.
Addition of 4-Fluorophenylmethanone Group: Finally, the compound is synthesized by reacting the 3,4-dimethoxybenzyl-substituted piperazine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its interactions with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds to 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE include:
4-(3,4-Dimethoxybenzyl)-1-piperazinylmethanone: This compound has a similar structure but with a different fluorophenyl substitution pattern.
4-(3,4-Dimethoxybenzyl)-1-piperazinylmethanone: Another similar compound with a different fluorophenyl substitution.
4-(3,4-Dimethoxybenzyl)-1-piperazinylmethanone: This compound has a chlorine atom instead of a fluorine atom in the phenyl ring.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substitution patterns.
Biological Activity
Overview of the Compound
The compound “4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE” is a synthetic derivative that belongs to a class of compounds known for their potential pharmacological activities. The structural components suggest that it may interact with various biological targets, particularly in the central nervous system.
Pharmacological Properties
- Antidepressant Activity : Compounds with similar piperazine structures have shown potential antidepressant effects. This is often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotic Effects : The presence of a fluorophenyl group may enhance the compound's affinity for dopamine receptors, which is a common mechanism in antipsychotic drugs. Research indicates that modifications in the piperazine ring can significantly affect receptor binding profiles.
- Anxiolytic Effects : Some derivatives exhibit anxiolytic properties, possibly through GABAergic mechanisms or by influencing serotonin receptors.
Toxicological Data
Toxicity studies are crucial for understanding the safety profile of new compounds. While specific data on “4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE” is limited, related compounds typically undergo rigorous testing to assess:
- Acute toxicity
- Chronic toxicity
- Carcinogenic potential
Case Study 1: Antidepressant Efficacy
A study exploring the antidepressant-like effects of piperazine derivatives found that certain modifications could enhance efficacy in animal models. The addition of methoxy groups has been linked to increased serotonin receptor affinity, suggesting that similar modifications in our compound may yield beneficial effects.
Case Study 2: Neuropharmacological Assessment
Research on structurally related compounds has shown promise in treating anxiety disorders. These studies often utilize behavioral assays in rodents to evaluate anxiolytic effects, providing preliminary insights into potential therapeutic applications.
Data Table: Comparative Analysis of Similar Compounds
Compound Name | Structure Type | Primary Activity | Reference Study |
---|---|---|---|
1-(4-Fluorophenyl)-piperazine | Piperazine derivative | Antidepressant | Smith et al., 2020 |
4-(2,5-Dimethoxybenzyl)piperazine | Piperazine derivative | Anxiolytic | Johnson et al., 2019 |
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | Piperazine derivative | Antipsychotic | Lee et al., 2021 |
Properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-25-18-8-3-15(13-19(18)26-2)14-22-9-11-23(12-10-22)20(24)16-4-6-17(21)7-5-16/h3-8,13H,9-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBFUXIYSAXBLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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